Ethyl 2-(methoxyacetyl)-5-methylhexanoate
Overview
Description
Molecular Structure Analysis
The molecular structure of an ester involves a carbonyl group (C=O) and an ether group (R-O-R’) . The exact structure would depend on the specific hydrocarbon groups attached to the ester group.Chemical Reactions of Esters Esters can undergo a variety of chemical reactions, including hydrolysis, reduction, and the Claisen condensation . The specific reactions would depend on the exact structure of the ester.
Physical and Chemical Properties of Esters Esters have a wide range of physical and chemical properties, depending on their specific structure . They are often liquids at room temperature and have characteristic fruity odors . They are less polar than carboxylic acids and do not form hydrogen bonds with each other, making them less viscous .
Scientific Research Applications
Antioxidative and Anti-inflammatory Properties
A study on a highly oxygenated 2H-chromen derivative, closely related to Ethyl 2-(methoxyacetyl)-5-methylhexanoate, isolated from the red seaweed Gracilaria opuntia, revealed remarkable antioxidative and anti-inflammatory properties. The compound demonstrated significant pro-inflammatory cyclooxygenase and 5-lipoxygenase inhibitory activities, indicating potential applications in anti-inflammatory treatments. Its antioxidative activity was notably superior to that of α-tocopherol, suggesting potential use in combating oxidative stress-related conditions (Makkar & Chakraborty, 2018).
Chemical Synthesis Optimization
Another study focused on optimizing the synthetic conditions for 3-methoxyhexanoic acid, a compound structurally similar to this compound. This work highlighted the influence of solvents and catalysts on yield during the synthesis process, laying the groundwork for more efficient production methods that could be applicable to related compounds (Jianrong, 2013).
Biocatalytic Synthesis
Research into the biocatalytic synthesis of branched acid esters, including compounds like this compound, has shown promising results. The use of immobilized lipase Novozym® 435 for catalyzing the ester synthesis from related alcohols and acids in a solvent-free medium was particularly noteworthy. The study emphasized the procedure's alignment with "green chemistry" objectives and its potential scalability for industrial manufacturing, suggesting environmental and economical benefits of this method (Montiel et al., 2021).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 2-(2-methoxyacetyl)-5-methylhexanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O4/c1-5-16-12(14)10(7-6-9(2)3)11(13)8-15-4/h9-10H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAHPVEPDQMEUEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC(C)C)C(=O)COC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901195819 | |
Record name | Hexanoic acid, 2-(2-methoxyacetyl)-5-methyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901195819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1374509-61-1 | |
Record name | Hexanoic acid, 2-(2-methoxyacetyl)-5-methyl-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1374509-61-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexanoic acid, 2-(2-methoxyacetyl)-5-methyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901195819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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